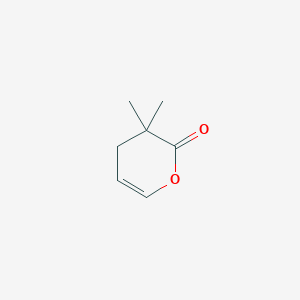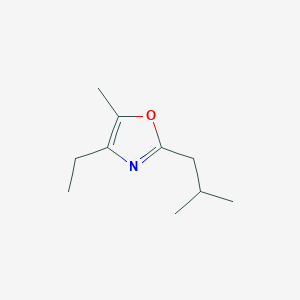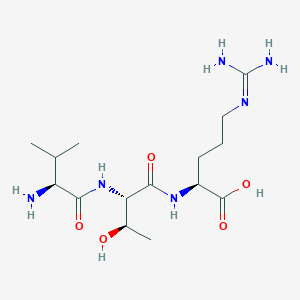
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl and trifluoromethyl groups into the pyrazolone framework . This method offers advantages in terms of reaction control, safety, and sustainability.
化学反应分析
Types of Reactions
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the tert-butyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its biological effects .
相似化合物的比较
Similar Compounds
2-tert-butyl-5-methylphenol: Another compound with a tert-butyl group, known for its antioxidant properties.
2,6-di-tert-butylphenol: A compound with two tert-butyl groups, used as a stabilizer in various applications.
Uniqueness
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both tert-butyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and industrial applications.
属性
CAS 编号 |
468743-27-3 |
|---|---|
分子式 |
C8H11F3N2O |
分子量 |
208.18 g/mol |
IUPAC 名称 |
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4H2,1-3H3 |
InChI 键 |
OPCVQBLBQQEMOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=O)CC(=N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)




